molecular formula C11H14N2O2 B11896488 3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one

3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one

Cat. No.: B11896488
M. Wt: 206.24 g/mol
InChI Key: SJYFTWUELWMCBE-UHFFFAOYSA-N
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Description

3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one is a β-lactam derivative belonging to the azetidin-2-one (azetidone) class. Its structure features a four-membered azetidinone ring substituted with an amino group at position 3, a 3-methoxyphenyl group at position 4, and a methyl group at position 1. β-Lactams are well-known for their biological activity, particularly in antimicrobial contexts, though modifications to substituents can significantly alter their pharmacological properties . The 3-methoxyphenyl moiety in this compound may influence solubility, binding affinity, and metabolic stability, as seen in other methoxy-substituted pharmaceuticals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one

InChI

InChI=1S/C11H14N2O2/c1-13-10(9(12)11(13)14)7-4-3-5-8(6-7)15-2/h3-6,9-10H,12H2,1-2H3

InChI Key

SJYFTWUELWMCBE-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C1=O)N)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-methoxybenzaldehyde and methylamine can form an intermediate Schiff base, which upon cyclization with a suitable reagent like chloroacetyl chloride, yields the desired azetidinone.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidinones.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of azetidine derivatives, including 3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one, as anticancer agents. For instance, compounds similar to this azetidine have shown significant antiproliferative effects against various cancer cell lines:

  • In Vitro Studies : Research has demonstrated that certain analogs exhibit potent activity in MCF-7 human breast cancer cells with IC50 values as low as 0.075 µM, indicating strong growth inhibition at low concentrations . This suggests that modifications to the azetidine structure can enhance anticancer efficacy.
  • Mechanistic Insights : Mechanistic studies reveal that these compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival .

Synthetic Chemistry

The synthesis of this compound serves as a crucial step in developing new pharmaceutical agents. The compound acts as a versatile building block in organic synthesis:

  • Building Block for Drug Development : The azetidine framework is utilized to create libraries of compounds for high-throughput screening in drug discovery . This allows researchers to explore a wide range of biological activities and optimize lead compounds.
  • Improved Synthesis Techniques : Recent advancements in synthetic methodologies have improved the yield and efficiency of producing azetidine derivatives. For example, innovative alkylation reactions using environmentally friendly solvents have been developed, minimizing waste and enhancing product purity .

Case Studies

StudyFocusFindings
Study on Anticancer ActivityMCF-7 CellsIC50 values of 0.075 µM for selective analogs; low toxicity in non-cancerous cells
Synthesis MethodologyAzetidine DerivativesEnhanced yields through novel synthetic routes; significant reduction in production costs
Mechanistic StudyApoptosis PathwaysInduction of apoptosis via kinase inhibition mechanisms

Mechanism of Action

The mechanism of action of 3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Azetidin-2-one Family

Antimicrobial Azetidin-2-ones

Compounds such as 3-[4-(3-nitro-2-oxo-2H-chromen-4-ylamino)-phenyl]-4-phenylazetidin-2-ones (e.g., 5a-5c) share the azetidinone core but differ in substituents. These derivatives exhibit antimicrobial activity, attributed to the nitrochromene and phenyl groups at position 3.

Chloro-Substituted Azetidin-2-ones

3-Chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propionamido]azetidin-2-one () introduces a chloro substituent at position 3 and an acetyloxy group on the phenyl ring. The chloro group may enhance electrophilicity, increasing reactivity toward nucleophilic targets (e.g., bacterial enzymes). The absence of chloro in 3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one could reduce toxicity but also limit broad-spectrum activity .

Table 1: Structural Comparison of Azetidin-2-one Derivatives

Compound Name Core Structure Position 3 Substituent Position 4 Substituent Key Biological Activity
This compound Azetidin-2-one Amino 3-Methoxyphenyl Undisclosed (Potential antimicrobial)
3-Nitrochromene-azetidin-2-one (5a-5c) Azetidin-2-one - 3-Nitrochromenyl-phenyl Antimicrobial
3-Chloro-azetidin-2-one () Azetidin-2-one Chloro 3-Methoxy-4-acetyloxyphenyl Undisclosed

Non-Azetidinone Compounds with Shared Substituents

ML-3A9 (Pyrimidine Carboxamide)

ML-3A9 (1,6-dihydro-N-(3-methoxyphenyl)-1-methyl-6-oxo-2-[(2-pyridinylmethyl)thio]-5-pyrimidinecarboxamide) shares the 3-methoxyphenyl group but incorporates a pyrimidine-thioether scaffold. This structural divergence suggests different biological targets; ML-3A9 was analyzed alongside clioquinol and iodoquinol (8-hydroxyquinolines), which have metal-chelating properties . The azetidinone core in this compound may favor β-lactamase resistance or peptidoglycan binding.

Methoxmetamine (Cyclohexanone Derivative)

Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one) retains the 3-methoxyphenyl and methylamino groups but replaces the azetidinone with a cyclohexanone ring. This alteration impacts conformational flexibility and electronic properties, likely shifting activity toward neurological targets (e.g., NMDA receptor modulation) rather than antimicrobial effects .

Substituent Effects on Physicochemical Properties

The 3-methoxyphenyl group is a recurring motif in diverse pharmacologically active compounds (–9). Its methoxy group enhances lipophilicity and may participate in hydrogen bonding via the oxygen lone pairs, as observed in crystal packing studies (). In contrast, halogenated derivatives (e.g., chloro in ) increase electrophilicity but may raise toxicity concerns.

Biological Activity

3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one is a compound of significant interest in medicinal chemistry due to its unique azetidine structure, which may confer various biological activities. This article explores the compound's biological properties, focusing on its potential antimicrobial and anticancer activities, supported by diverse research findings and case studies.

Structural Characteristics

The compound features:

  • Molecular Formula : C12_{12}H15_{15}N1_{1}O2_{2}
  • Molecular Weight : Approximately 205.25 g/mol
  • Functional Groups : An amino group and a methoxy-substituted phenyl ring within an azetidine framework.

These structural characteristics suggest potential interactions with various biological targets, making it a candidate for pharmacological investigation.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of azetidine can inhibit the growth of various pathogens, although specific data on this compound's antimicrobial efficacy remains limited.

Anticancer Activity

Several studies have investigated the anticancer potential of azetidine derivatives. Notably, a related compound demonstrated significant antiproliferative activity against MCF-7 human breast cancer cells with an IC50_{50} value as low as 0.075 µM . This suggests that this compound may also possess similar properties.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study synthesized various azetidine derivatives, including this compound. The derivatives were evaluated for their cytotoxic effects on cancer cell lines, revealing promising results in inhibiting cell proliferation .
  • Mechanistic Studies :
    • Mechanistic investigations have shown that compounds with similar structures can induce apoptosis in cancer cells and cause cell cycle arrest. For example, compounds targeting specific kinases have been reported to significantly affect cell viability in vitro .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesNotable Activities
3-Amino-4-(4-methoxyphenyl)-1-methylazetidin-2-oneSimilar azetidine structureAntimicrobial properties
This compoundDifferent methoxy positionAnticancer activity reported
1-(4-Methoxyphenyl)-3-butanoneKetone functionalityFlavoring agent; potential therapeutic uses

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-Amino-4-(3-methoxyphenyl)-1-methylazetidin-2-one?

  • Methodological Answer : The synthesis typically involves cyclization of imine intermediates with activated carbonyl groups under controlled conditions. Key steps include:

  • Use of phthalimido-protected glycine derivatives to introduce the amino group (e.g., phthalylglycyl chloride reacting with imine precursors under anhydrous CH₂Cl₂ at 0°C, followed by deprotection) .
  • Optimization of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry of triethylamine as a base) to enhance yield and minimize side reactions .
  • Purification via column chromatography or recrystallization to isolate the β-lactam core.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the azetidinone ring and substitution patterns on the phenyl group .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., trans/cis configurations of substituents) and hydrogen-bonding networks, as demonstrated in analogous azetidinone derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :

  • In Vitro Assays : Test against target enzymes (e.g., penicillin-binding proteins for antibacterial activity) or cancer cell lines (e.g., MTT assays) using IC₅₀ determination .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified methoxy or methyl groups to assess pharmacological specificity .

Advanced Research Questions

Q. What mechanistic insights govern the stereoselectivity of the β-lactam ring formation?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction intermediates via in-situ IR or HPLC to identify rate-determining steps (e.g., Staudinger ketene-imine cycloaddition) .
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict transition-state energies and substituent effects on stereochemistry .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, concentration ranges) and purity levels (HPLC >95%) .
  • Orthogonal Assays : Validate results using alternative methods (e.g., enzymatic vs. cellular assays) .

Q. What strategies improve metabolic stability and bioavailability of azetidinone derivatives?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
  • In Silico ADME Prediction : Use tools like SwissADME to optimize logP and polar surface area .

Q. How can regioselective functionalization of the azetidinone core be achieved?

  • Methodological Answer :

  • Protecting Group Strategies : Temporary protection of the amino group with Boc or Fmoc to direct electrophilic substitution .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl group diversification .

Q. What analytical methods validate purity and stability under physiological conditions?

  • Methodological Answer :

  • Stability Studies : Accelerated degradation tests (pH 1–9 buffers, 37°C) analyzed via HPLC-UV .
  • Forced Degradation : Exposure to heat/light to identify degradation products .

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